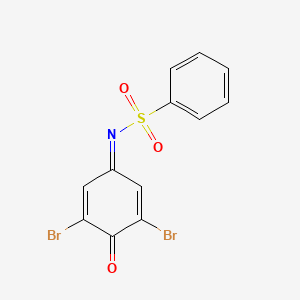

Benzenesulfonamide, N-(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)-

CAS No.: 62638-01-1

Cat. No.: VC20130194

Molecular Formula: C12H7Br2NO3S

Molecular Weight: 405.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62638-01-1 |

|---|---|

| Molecular Formula | C12H7Br2NO3S |

| Molecular Weight | 405.06 g/mol |

| IUPAC Name | N-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |

| Standard InChI | InChI=1S/C12H7Br2NO3S/c13-10-6-8(7-11(14)12(10)16)15-19(17,18)9-4-2-1-3-5-9/h1-7H |

| Standard InChI Key | DLDKUYJBRIGKML-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)Br)Br |

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of Benzenesulfonamide, N-(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)- features a sulfonamide group () bonded to a cyclohexadienone ring substituted with bromine atoms at positions 3 and 5, along with a ketone group at position 4 . The conjugated diene system (2,5-cyclohexadien-1-ylidene) introduces planar rigidity, while the bromine substituents enhance electrophilic reactivity. The compound’s IUPAC name, N-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide, reflects this arrangement .

Synthesis and Manufacturing

The synthesis of Benzenesulfonamide, N-(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)- typically involves multi-step reactions starting from benzenesulfonamide. A common approach involves bromination of a cyclohexadienone precursor followed by condensation with benzenesulfonamide. For instance, bromine may be introduced via electrophilic substitution using brominating agents such as or bromosuccinimide (NBS) under controlled conditions. Subsequent Schiff base formation between the amine group of benzenesulfonamide and the ketone of the dibrominated intermediate yields the target compound.

Key challenges in synthesis include regioselectivity during bromination and stability of the conjugated system. Optimizing reaction parameters—such as temperature, solvent polarity, and catalyst use—is critical to achieving high purity.

Physical and Chemical Properties

Benzenesulfonamide, N-(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)- is expected to exhibit limited solubility in aqueous media due to its hydrophobic aromatic and halogenated groups. Like many sulfonamides, it may dissolve preferentially in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . The bromine atoms contribute to a high molecular weight and density, while the ketone and sulfonamide groups facilitate hydrogen bonding and dipole interactions.

Applications in Research and Industry

Benzenesulfonamide, N-(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)- is primarily employed as a synthetic intermediate. Its reactive bromine atoms make it a candidate for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). In materials science, the compound’s rigid structure could serve as a building block for liquid crystals or coordination polymers .

Comparison with Structural Analogs

Structural analogs of Benzenesulfonamide, N-(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)- highlight the impact of halogen substitution. For example:

-

4-Chloro-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide: Chlorine’s smaller atomic radius reduces steric hindrance, potentially increasing metabolic stability compared to bromine.

-

N-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide: The absence of bromine simplifies synthesis but diminishes electrophilic reactivity .

-

4-Bromo-N-(3-hydroxy-benzylidene)benzenesulfonamide: A hydroxyl group enhances solubility but may compromise membrane permeability.

These variations underscore the balance between reactivity, stability, and bioavailability in sulfonamide design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume